molecular formula C15H15N3O2 B12266071 2-[(2,3-dihydro-1H-inden-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid

2-[(2,3-dihydro-1H-inden-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid

Cat. No.: B12266071
M. Wt: 269.30 g/mol
InChI Key: AURXARWIFHHMQO-UHFFFAOYSA-N
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Description

2-[(2,3-dihydro-1H-inden-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid is a complex organic compound that features a unique structure combining an indene moiety with a pyrimidine carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-dihydro-1H-inden-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid typically involves multiple steps, starting with the preparation of the indene derivative. One common method involves the reaction of 2,3-dihydro-1H-indene with an appropriate amine under acidic conditions to form the indene amine intermediate. This intermediate is then reacted with 4-methylpyrimidine-5-carboxylic acid under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-dihydro-1H-inden-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The indene moiety can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the pyrimidine ring to more saturated derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indene moiety may yield indanone derivatives, while reduction of the pyrimidine ring can produce tetrahydropyrimidine derivatives.

Scientific Research Applications

2-[(2,3-dihydro-1H-inden-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme interactions and receptor binding.

    Industry: Used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(2,3-dihydro-1H-inden-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The indene moiety can interact with hydrophobic pockets in proteins, while the pyrimidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-inden-1-yl derivatives: These compounds share the indene moiety and have similar chemical properties.

    Pyrimidine carboxylic acids: Compounds with a pyrimidine ring and carboxylic acid group, which have similar reactivity and applications.

Uniqueness

2-[(2,3-dihydro-1H-inden-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid is unique due to the combination of the indene and pyrimidine moieties, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-1-ylamino)-4-methylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C15H15N3O2/c1-9-12(14(19)20)8-16-15(17-9)18-13-7-6-10-4-2-3-5-11(10)13/h2-5,8,13H,6-7H2,1H3,(H,19,20)(H,16,17,18)

InChI Key

AURXARWIFHHMQO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)NC2CCC3=CC=CC=C23

Origin of Product

United States

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